molecular formula C12H11FN2O3 B2713913 3-(5-fluoro-2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1245207-53-7

3-(5-fluoro-2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No. B2713913
CAS RN: 1245207-53-7
M. Wt: 250.229
InChI Key: UJKNFBCXHZEDRX-UHFFFAOYSA-N
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Description

The compound you mentioned belongs to a class of organic compounds known as phenylpyrazoles. Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Molecular Structure Analysis

The molecular structure of phenylpyrazoles consists of a pyrazole ring attached to a phenyl group. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. The phenyl group is a six-membered aromatic ring, derived from benzene, with one hydrogen atom replaced by a substituent .


Chemical Reactions Analysis

Phenylpyrazoles can undergo various chemical reactions, including Friedel-Crafts alkylation and Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

Phenylpyrazoles are typically solid at room temperature. The exact physical and chemical properties (such as melting point, boiling point, solubility, etc.) can vary depending on the specific structure and functional groups present in the compound .

Scientific Research Applications

  • Synthesis of Novel Compounds :

    • Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives were synthesized, exhibiting significant in vitro antimicrobial activity (Puthran et al., 2019).
    • Novel pyrazolo[1,5-a]pyrimidines and related Schiff bases were synthesized and showed cytotoxicity against several human cancer cell lines (Hassan et al., 2015).
  • Molecular and Spectroscopic Evaluations :

    • The study of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid revealed insights into its crystal structure and nonlinear optical properties (Tamer et al., 2015).
  • Fluorinated Heterocyclic Compounds Synthesis :

    • Research on the synthesis of fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones using 2-Fluoroacrylic Building Blocks provided valuable insights into the versatile applications of these compounds (Shi et al., 1996).
  • PET Radiotracer Synthesis :

    • N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide was synthesized as a PET radiotracer, potentially useful for studying CB1 cannabinoid receptors (Katoch-Rouse & Horti, 2003).
  • Anticancer Applications :

    • Compounds with potential for inhibiting Aurora A, a kinase implicated in cancer development, were synthesized, indicating potential therapeutic applications (ヘンリー,ジェームズ, 2006).
  • Auxin Activities in Agriculture :

    • Acylamides with Substituted-1H-pyrazole-5-formic Acid and Substituted Thiadiazole-2-ammonia were synthesized and evaluated for their auxin activities, which are crucial in plant growth and development (Yue et al., 2010).
  • Synthesis of Isoxazole and Isothiazole Derivatives :

    • Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate, a derivative of comenic acid, was synthesized and combined with isoxazole and isothiazole moieties, showing synergistic effects with antitumor drugs in bioassays (Kletskov et al., 2018).

Mechanism of Action

The mechanism of action of phenylpyrazoles can vary widely depending on their specific structure and functional groups. Some phenylpyrazoles are used as pesticides and work by blocking the chloride ion channels in the nervous system of insects .

Safety and Hazards

Like all chemicals, phenylpyrazoles should be handled with care. They may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

The study of phenylpyrazoles is an active area of research, particularly in the development of new pesticides and pharmaceuticals. Future research may focus on synthesizing new phenylpyrazole compounds with improved efficacy and safety profiles .

properties

IUPAC Name

5-(5-fluoro-2-methoxyphenyl)-2-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3/c1-15-10(12(16)17)6-9(14-15)8-5-7(13)3-4-11(8)18-2/h3-6H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKNFBCXHZEDRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)F)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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